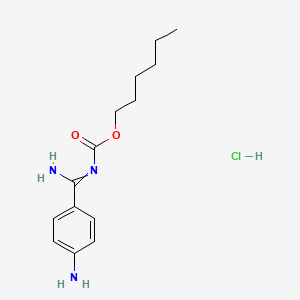
hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is an impurity of the antithrombotic drug Dabigatran Etexilate . It is a nonpeptide direct thrombin inhibitor .
Molecular Structure Analysis
The molecular formula of hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is C14H22ClN3O2 .Scientific Research Applications
Summary of the Application
Hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is used as an intermediate in the synthesis of Dabigatran Etexilate , a nonpeptide direct thrombin inhibitor . Dabigatran Etexilate is an antithrombotic drug, which means it is used to reduce the formation of blood clots.
Results or Outcomes
The outcome of using hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride in this context is the successful synthesis of Dabigatran Etexilate . Dabigatran Etexilate is a widely used antithrombotic drug, suggesting that the use of hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride in its synthesis is an important contribution to the field of medicine.
Application in Medicine: Synthesis of Dabigatran Etexilate
Summary of the Application
Hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is used as an intermediate in the synthesis of Dabigatran Etexilate , a nonpeptide direct thrombin inhibitor . Dabigatran Etexilate is an antithrombotic drug, which means it is used to reduce the formation of blood clots.
Results or Outcomes
The outcome of using hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride in this context is the successful synthesis of Dabigatran Etexilate . Dabigatran Etexilate is a widely used antithrombotic drug, suggesting that the use of hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride in its synthesis is an important contribution to the field of medicine.
properties
IUPAC Name |
hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXBSOVEPWPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)


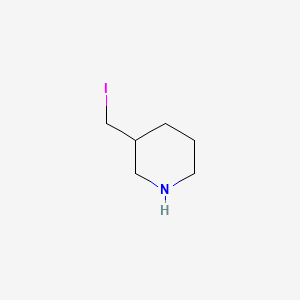
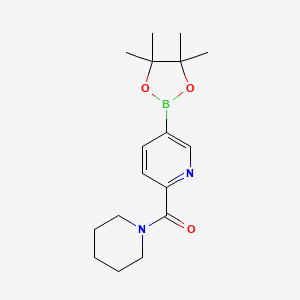
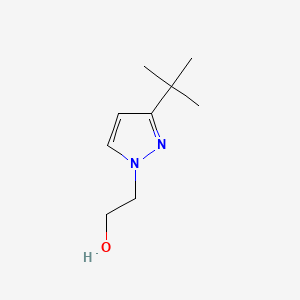
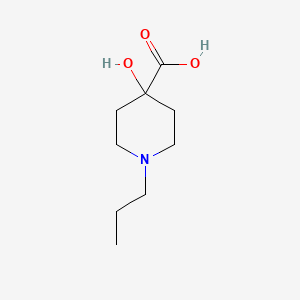


![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)

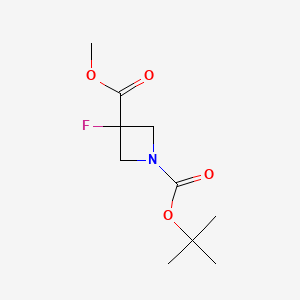

![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)